![molecular formula C12H15ClF3N3O2 B2974195 N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine CAS No. 647824-25-7](/img/structure/B2974195.png)

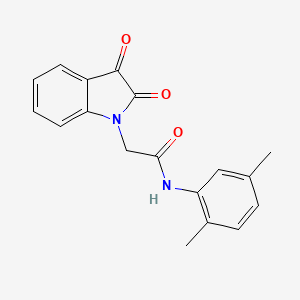

N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organosoluble and Light-Colored Fluorinated Polyimides

Research has demonstrated the synthesis of light-colored and soluble polyimides (PI) using a novel fluorinated diamine derived from similar compounds. These polyimides exhibit excellent mechanical properties, high thermal stability, and good solubility in a variety of solvents. They possess inherent viscosities ranging from 0.55 to 0.98 dL/g, indicating their potential for high-performance applications. The synthesis involves a two-stage process, including thermal and chemical imidization, leading to PIs that are not only mechanically robust but also exhibit low color intensity, dielectric constants, and improved solubility. These characteristics make them suitable for advanced electronic applications (Yang & Chen, 2005).

Novel Polyimides for Enhanced Material Properties

Another study introduced a novel fluorinated aromatic diamine monomer, leading to the synthesis of new fluorine-containing polyimides with high inherent viscosities. These materials displayed remarkable solubility in polar organic solvents and excellent thermal stability, with glass transition temperatures ranging from 223 to 225°C. Their outstanding mechanical properties, such as tensile strengths between 68-89 MPa and initial moduli of 2.14-2.19 GPa, underline their utility in developing materials with superior durability and heat resistance (Yin et al., 2005).

Magnetic Properties of Coordination Polymers

Coordination polymers incorporating diamines related to N1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N3,N3-dimethylpropane-1,3-diamine have been studied for their magnetic properties. For example, a compound involving 2,2-dimethylpropane-1,3-diamine and nickel azide displayed an infinite bidimensional antiferromagnetic structure, presenting weak 3-D ferromagnetism. This highlights the potential of diamine-based coordination polymers in magnetic and electronic applications, contributing to the development of new magnetic materials (Ribas et al., 1994).

Advanced Catalysis and Chemical Reactions

Research into the reactivity of chloronitrobenzene with diamines under high pressure has shown the formation of unique cyclization products. This exploration contributes to our understanding of chemical reactivity and the potential for synthesizing novel compounds with specific functions, including potential applications in catalysis and material synthesis (Ibata et al., 1995).

Propriétés

IUPAC Name |

N-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClF3N3O2/c1-18(2)5-3-4-17-10-7-9(13)8(12(14,15)16)6-11(10)19(20)21/h6-7,17H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOGXGBPYYBSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2-cyanophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2974113.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2974119.png)

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)

![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974123.png)

![3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2974127.png)

![2-[4-(Trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B2974130.png)

![1-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B2974133.png)